molecular formula C16H12Cl3NS2 B2385167 7-Chloro-4-[(2,4-dichlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine CAS No. 320423-95-8

7-Chloro-4-[(2,4-dichlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine

Cat. No. B2385167
CAS RN: 320423-95-8
M. Wt: 388.75
InChI Key: DFSBGBSMGYHPIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-4-[(2,4-dichlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine (7C4D2DB) is a synthetic compound that has been studied extensively in recent years for its potential applications in scientific research. 7C4D2DB is a member of the benzothiazepine family of compounds and has been shown to have a variety of biochemical and physiological effects. This article will discuss the synthesis method for 7C4D2DB, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for its use in scientific research.

Mechanism of Action

The exact mechanism of action of 7-Chloro-4-[(2,4-dichlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine is not yet fully understood. However, it is believed that the compound acts by binding to specific receptors in the body and modulating their activity. Specifically, 7-Chloro-4-[(2,4-dichlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine has been shown to bind to the G-protein coupled receptor family, which is involved in a variety of biological processes, including cell signaling, cell growth, and cell death.
Biochemical and Physiological Effects
7-Chloro-4-[(2,4-dichlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to modulate the activity of various enzymes, including cyclo-oxygenase, lipoxygenase, and phospholipase A2. Additionally, 7-Chloro-4-[(2,4-dichlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine has been shown to have anti-inflammatory and anti-oxidant effects in animal models.

Advantages and Limitations for Lab Experiments

The use of 7-Chloro-4-[(2,4-dichlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine in lab experiments has several advantages. It is easily synthesized in aqueous solution and is relatively stable, making it suitable for use in a variety of experiments. Additionally, 7-Chloro-4-[(2,4-dichlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying the mechanisms of action of various compounds. The main limitation of 7-Chloro-4-[(2,4-dichlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine is that its exact mechanism of action is not yet fully understood, making it difficult to predict its effects in certain experiments.

Future Directions

There are a number of potential future directions for the use of 7-Chloro-4-[(2,4-dichlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine in scientific research. One potential direction is the exploration of its potential applications in the treatment of various diseases, such as cancer, Alzheimer’s disease, and diabetes. Additionally, further research into the exact mechanism of action of 7-Chloro-4-[(2,4-dichlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine could lead to the development of more effective drugs based on the compound. Finally, 7-Chloro-4-[(2,4-dichlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine could be used as a model compound to study the structure-activity relationships of other benzothiazepines, which could lead to the development of more effective drugs for a variety of conditions.

Synthesis Methods

7-Chloro-4-[(2,4-dichlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine is synthesized through a multi-step reaction involving the condensation of 4-chloro-2-chlorobenzylsulfanyl-1,3-dihydro-2H-benzothiazepine and 7-chloro-1,5-dihydro-2H-benzothiazepine. The first step of the reaction involves the condensation of the two molecules to form an intermediate, which is then hydrolyzed to yield the final product. The reaction is carried out in aqueous solution at a temperature of approximately 100°C and is typically completed in approximately two hours.

Scientific Research Applications

7-Chloro-4-[(2,4-dichlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine has been studied extensively for its potential applications in scientific research. It has been used as a model compound to study the structure-activity relationships of benzothiazepines, as well as to investigate the mechanisms of action of these compounds. Additionally, 7-Chloro-4-[(2,4-dichlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer’s disease, and diabetes.

properties

IUPAC Name

7-chloro-4-[(2,4-dichlorophenyl)methylsulfanyl]-2,3-dihydro-1,5-benzothiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl3NS2/c17-11-2-1-10(13(19)7-11)9-22-16-5-6-21-15-4-3-12(18)8-14(15)20-16/h1-4,7-8H,5-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFSBGBSMGYHPIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C(C=C(C=C2)Cl)N=C1SCC3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl3NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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